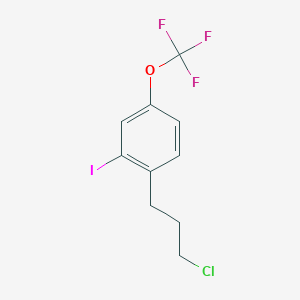

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18863939

Molecular Formula: C10H9ClF3IO

Molecular Weight: 364.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3IO |

|---|---|

| Molecular Weight | 364.53 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |

| Standard InChI Key | KZKXCQHSJGIAAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is CHClFIO, with a molar mass of 364.53 g/mol . The benzene ring is substituted at three positions:

-

Position 1: A 3-chloropropyl group (-CHCHCHCl).

-

Position 2: An iodine atom.

-

Position 4: A trifluoromethoxy group (-OCF).

The trifluoromethoxy group is a strong electron-withdrawing moiety, while the chloropropyl chain introduces alkyl halide reactivity. Iodine’s polarizability and leaving-group potential further enhance the compound’s versatility in synthetic applications .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for this specific compound is unavailable, analogous structures suggest a planar benzene ring with substituents adopting staggered conformations to minimize steric hindrance. Key spectroscopic signatures include:

-

F NMR: A singlet near δ -58 ppm for the trifluoromethoxy group.

-

H NMR: Multiplets between δ 1.8–2.6 ppm for the chloropropyl chain and aromatic protons near δ 7.0–7.5 ppm.

Synthesis and Manufacturing

Halogenation Strategies

The compound is synthesized via sequential functionalization of a benzene precursor. A representative route involves:

-

Trifluoromethoxy Introduction: Reaction of 4-hydroxybenzene derivatives with trifluoromethylating agents like CFO under basic conditions .

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl .

-

Chloropropyl Addition: Friedel-Crafts alkylation with 3-chloropropyl chloride catalyzed by AlCl .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Trifluoromethoxyation | CFO, DMF, 80°C | 65–70 | |

| Iodination | ICl, FeCl, CHCl, 0°C | 55 | |

| Chloropropyl Addition | 3-Chloropropyl chloride, AlCl, 40°C | 60 |

Catalytic Optimization

The patent US4079090A highlights the role of AlCl and FeCl in facilitating halogen exchange and Friedel-Crafts reactions . For example, AlCl promotes the electrophilic substitution of iodine at position 2, while FeCl enhances regioselectivity during chloropropyl addition .

Physicochemical Properties

Thermal and Physical Constants

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) due to the trifluoromethoxy group’s polarity.

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to:

-

Hydrolysis: The chloropropyl chain may hydrolyze in aqueous acidic or basic conditions.

-

Photodehalogenation: Iodine and chlorine substituents can undergo radical-mediated cleavage under UV light.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The iodine atom at position 2 is highly reactive in Ullmann coupling and Sonogashira reactions, enabling cross-coupling with aryl boronic acids or terminal alkynes. For example:

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group deactivates the ring, directing further substitutions to the meta position relative to itself. Nitration or sulfonation typically requires harsh conditions (e.g., fuming HNO, HSO) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For instance:

-

Antiviral Agents: Iodine’s leaving-group ability facilitates Suzuki couplings to introduce heterocyclic moieties .

-

Anticancer Scaffolds: The chloropropyl chain can be functionalized into alkylating agents targeting DNA.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume